molecular formula C13H14Cl2N2O2 B14223095 2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- CAS No. 551899-31-1

2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl-

Cat. No.: B14223095
CAS No.: 551899-31-1
M. Wt: 301.16 g/mol
InChI Key: PBRJTLRMSYSLFM-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a propenamide group attached to a 2,4-dichlorophenyl ring and a morpholinyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- typically involves the reaction of 2,4-dichlorophenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, 3-(2,4-dichlorophenyl)-N-hydroxy-
  • 2-Propenamide, 3-(2,4-dichlorophenyl)-N-methyl-
  • 2-Propenamide, 3-(2,4-dichlorophenyl)-N-ethyl-

Uniqueness

2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

551899-31-1

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-morpholin-4-ylprop-2-enamide

InChI

InChI=1S/C13H14Cl2N2O2/c14-11-3-1-10(12(15)9-11)2-4-13(18)16-17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H,16,18)

InChI Key

PBRJTLRMSYSLFM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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